molecular formula C18H19N3O2 B2591945 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1396803-25-0

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2591945
CAS No.: 1396803-25-0
M. Wt: 309.369
InChI Key: XBROSDXKFMDHMI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a pyridine ring (a six-membered ring with one nitrogen atom), and a benzyl group (C6H5CH2). The presence of these functional groups suggests that this compound could have a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an amide group (-CONH2), a but-2-yn-1-yl group (a four-carbon chain with a triple bond), and a benzyl group (C6H5CH2). Each of these groups contributes to the overall properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could participate in condensation or hydrolysis reactions, the pyridine ring could undergo electrophilic substitution, and the triple bond in the but-2-yn-1-yl group could participate in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase its solubility in water, while the benzyl group could increase its solubility in organic solvents .

Scientific Research Applications

Discovery and Synthesis of HDAC Inhibitors

One significant area of research has involved the discovery of histone deacetylase (HDAC) inhibitors, such as MGCD0103, which is described as an isotype-selective small molecule HDAC inhibitor. This compound has shown promise in inhibiting cancer cell proliferation, inducing histone acetylation, p21 protein expression, cell cycle arrest, and apoptosis. Its oral bioavailability and significant antitumor activity in vivo highlight its potential as an anticancer drug (Zhou et al., 2008).

Synthesis of Heterobifunctional Coupling Agents

Research has also focused on the synthesis of heterobifunctional coupling agents, which are critical for the chemoselective conjugation of proteins and enzymes. An example includes the synthesis of a complex coupling agent (12) developed for multigram quantities in excellent overall yield and purity. Such methodologies are essential for preparing other analogous coupling agents (Reddy et al., 2005).

Luminescent Compounds with Enhanced Emission

Another area of application involves pyridyl substituted benzamides, which exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds have been characterized for their spectral measurements and demonstrated luminescent properties both in DMF solution and in the solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution (Srivastava et al., 2017).

Antipsychotic Agents from Heterocyclic Carboxamides

The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have been explored. These analogues were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrating potent in vivo activities comparable to reference compounds, with promising profiles for further evaluation as potential antipsychotic drugs (Norman et al., 1996).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds with similar structures are often used in the development of new drugs, so it’s possible that this compound could have therapeutic potential .

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21(14-15-7-3-2-4-8-15)12-6-5-11-19-18(23)16-9-10-17(22)20-13-16/h2-4,7-10,13H,11-12,14H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBROSDXKFMDHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)C1=CNC(=O)C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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